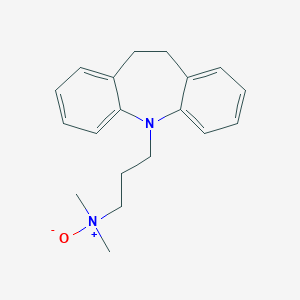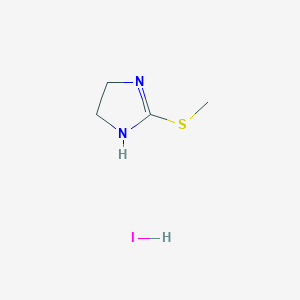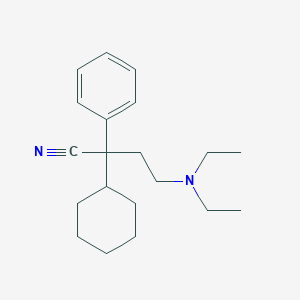
Imipraminoxide
Übersicht
Beschreibung
Imipraminoxide, also known by its brand names Imiprex and Elepsin, is a tricyclic antidepressant (TCA) that was introduced in Europe in the 1960s for the treatment of depression . It is both an analogue and a metabolite of imipramine, and has similar effects .
Synthesis Analysis
The synthesis of Imipraminoxide involves the oxidation of imipramine . The optimum pH for N-oxidation of imipramine was found to be 8.5 .Molecular Structure Analysis
Imipraminoxide has a molecular formula of C19H24N2O . Its average mass is 296.407 Da and its monoisotopic mass is 296.188873 Da .Chemical Reactions Analysis
The chemical kinetic model used in the oxidative degradation of imipramine could potentially be applied to Imipraminoxide .Physical And Chemical Properties Analysis
Imipraminoxide has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds . Its ACD/LogP is 1.83, ACD/LogD (pH 5.5) is 1.46, and ACD/LogD (pH 7.4) is 1.53 .Wissenschaftliche Forschungsanwendungen
Antidepressant
Imipraminoxide is a tricyclic antidepressant (TCA) that was introduced in Europe in the 1960s for the treatment of depression . It is both an analogue and a metabolite of imipramine, and has similar effects .
Faster Onset of Action
In clinical trials, Imipraminoxide was found to have a faster onset of action compared to other antidepressants . This could make it a more effective treatment option for patients who need immediate relief from their symptoms.
Higher Efficacy
Imipraminoxide has been found to have slightly higher efficacy than other antidepressants . This means it could potentially be more effective at treating depression.
Fewer Side Effects
Imipraminoxide has been found to have fewer and less marked side effects, including diminished orthostatic hypotension and anticholinergic effects like dry mouth, sweating, dizziness, and fatigue . This makes it a potentially more tolerable option for patients.
Alteration of Lipid Metabolism
Imipraminoxide has been found to alter sphingomyelin, cholesterol, and glycerophospholipid metabolism within macrophage lysosomes . This could have implications for the treatment of diseases related to lipid metabolism.
Interaction with Surfactants
Research has been conducted into the interactions of Imipraminoxide with non-ionic surfactants . This could have potential applications in the formulation of drug delivery systems.
Wirkmechanismus
Target of Action
Imipraminoxide, also known as Imipramine N-oxide, is a tricyclic antidepressant (TCA) that was introduced in Europe in the 1960s for the treatment of depression . It is both an analogue and a metabolite of imipramine . The primary targets of Imipraminoxide are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation .
Mode of Action
Imipraminoxide works by inhibiting the neuronal reuptake of the neurotransmitters norepinephrine and serotonin . It binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of norepinephrine and serotonin by neurons . This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission and leading to improved mood .
Biochemical Pathways
The biochemical pathways affected by Imipraminoxide involve the modulation of serotonin and norepinephrine neurotransmission . By inhibiting the reuptake of these neurotransmitters, Imipraminoxide increases their availability in the synaptic cleft, enhancing their signaling and leading to downstream effects that include mood elevation .
Pharmacokinetics
It is known that the compound is administered orally . The elimination half-life of Imipraminoxide when administered intravenously is 1.8 hours . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Imipraminoxide and their impact on its bioavailability.
Result of Action
The result of Imipraminoxide’s action is an improvement in mood, which is beneficial in the treatment of depression . By increasing the availability of serotonin and norepinephrine in the synaptic cleft, Imipraminoxide enhances the neurotransmission of these mood-regulating neurotransmitters .
Action Environment
The action environment of Imipraminoxide involves the neuronal synapses where serotonin and norepinephrine neurotransmission takes place
Eigenschaften
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-11H,7,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIQORUGXBPDSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19864-71-2 (hydrochloride), 20438-98-6 (hydrochloride salt/solvate) | |
| Record name | Imipraminoxide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40218445 | |
| Record name | Imipraminoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imipraminoxide | |
CAS RN |
6829-98-7 | |
| Record name | Imipramine N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6829-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imipraminoxide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imipramine oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13782 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imipraminoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imipraminoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIPRAMINOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MKS280XJW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is imipramine N-oxide metabolized in the body?
A1: Imipramine N-oxide undergoes a two-step metabolic pathway. First, it is reduced to imipramine, primarily by enzymes like cytochrome P450 reductase and flavin-containing monooxygenases (FMOs). [, , ] Imipramine is then further metabolized into various compounds, including desipramine (DMI), 2-hydroxyimipramine, and conjugates like glucuronides. [, , , , ]
Q2: What factors influence the metabolism of imipramine N-oxide?
A2: Several factors affect imipramine N-oxide metabolism:
- Enzymes: Cytochrome P450 enzymes, particularly CYP2D6, and FMOs play a significant role in its conversion to imipramine and other metabolites. [, , ]
- Species: Metabolic rates and pathways vary across species. For instance, monkey liver cytosol exhibits significantly higher imipramine N-oxide reductase activity than other animals due to high aldehyde oxidase levels. []
- Disease states: Conditions like diabetes can alter imipramine metabolism. Both type I and type II diabetes in mice show increased imipramine N-oxide formation. []
- Drug Interactions: Co-administration of drugs like perphenazine can inhibit the hydroxylation and glucuronidation of imipramine, potentially leading to increased imipramine N-oxide levels. []
Q3: What are the primary routes of imipramine N-oxide excretion?
A3: Imipramine N-oxide and its metabolites are primarily excreted through urine and bile. [, , ] The specific proportions excreted through each route may vary depending on factors such as co-administered drugs and the presence of liver disease. [, ]
Q4: Does imipramine N-oxide possess intrinsic antidepressant activity?
A4: While imipramine N-oxide is a metabolite of the antidepressant imipramine, its own antidepressant activity is less clear. Some studies suggest it may have a weaker antidepressant effect than imipramine, [] while others propose that it contributes to the overall antidepressant action after being converted back to imipramine. [, ]
Q5: Which enzymes are involved in the reduction of imipramine N-oxide to imipramine?
A5: Several enzymes contribute to imipramine N-oxide reduction:
- Cytochrome P450: Primarily located in the liver microsomes, cytochrome P450 enzymes, particularly CYP2D6, play a crucial role in the NADPH-dependent reduction of imipramine N-oxide. [, , ]
- Flavin-containing monooxygenases (FMOs): These enzymes, particularly FMO1, are involved in the NADPH-dependent N-oxidation of imipramine and may contribute to its reduction. [, , ]
- Aldehyde oxidase: This enzyme, highly concentrated in monkey livers, significantly contributes to imipramine N-oxide reduction in this species. []
- Quinone reductases: In conjunction with heme-containing proteins, quinone reductases like DT-diaphorase can reduce imipramine N-oxide through a menadione-dependent pathway. [, , , ]
Q6: How does the presence of oxygen affect the reduction of imipramine N-oxide?
A7: The reduction of imipramine N-oxide by cytochrome P450 is inhibited by oxygen. This inhibition suggests that imipramine N-oxide coordinates with the heme iron in cytochrome P450, competing with oxygen for the binding site. []
Q7: What analytical techniques are used to study imipramine N-oxide and its metabolites?
A7: Various methods are employed to analyze imipramine N-oxide and its metabolites:
- Chromatographic Techniques: Thin-layer chromatography (TLC), gas-liquid chromatography (GLC), and high-performance liquid chromatography (HPLC) are widely used for separating and quantifying imipramine N-oxide and its metabolites. [, , , ]
- Mass Spectrometry (MS): Coupled with techniques like HPLC (HPLC-MS) or capillary electrophoresis (CE-MS), MS enables the identification and structural elucidation of imipramine N-oxide and its metabolites. [, ]
- Electrochemical Detection (ECD): Used in conjunction with HPLC, ECD provides sensitive detection of imipramine N-oxide and its metabolites. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Methyl 12-ethyl-4-[(13Z)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B17244.png)
